molecular formula C21H17NO4 B15036367 Dibenzylpyridine-2,6-dicarboxylate

Dibenzylpyridine-2,6-dicarboxylate

Cat. No.: B15036367
M. Wt: 347.4 g/mol
InChI Key: PPOSRNIJDUKFEM-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarboxylate derivatives are synthesized via esterification of pyridine-2,6-dicarboxylic acid (PDC), where the carboxyl groups are substituted with alkyl, aryl, or glycol-based esters. These compounds serve as versatile intermediates in polymer chemistry, coordination complexes, chemosensors, and enzyme inhibitors . Structural variations in the ester groups significantly influence physical properties (e.g., melting point, viscosity) and functional applications, as demonstrated below.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

dibenzyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C21H17NO4/c23-20(25-14-16-8-3-1-4-9-16)18-12-7-13-19(22-18)21(24)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2

InChI Key

PPOSRNIJDUKFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzylpyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzylpyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dibenzylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, metal complexes of this compound have shown potential in generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells . The pathways involved include the activation of caspase enzymes and the regulation of apoptotic proteins such as p53 and Bcl-2 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Pyridine-2,6-Dicarboxylate Esters
Compound Name Ester Groups Synthesis Method Melting Point (°C) Key Properties Applications References
Dimethyl pyridine-2,6-dicarboxylate Methyl Pd-catalyzed alkoxycarbonylation 120.8–122 High crystallinity, thermochemical stability Chemosensors, polymer intermediates, enzyme inhibitors
Diethyl pyridine-2,6-dicarboxylate Ethyl Azeotropic condensation with diols Not reported Precursor for polyesters with tunable viscosity Polymer synthesis (e.g., flexible polyesters)
Diisopropyl pyridine-2,6-dicarboxylate Isopropyl Pd-catalyzed alkoxycarbonylation Not reported Enhanced steric bulk Potential solubility modulation
Poly(diethyleneglycol-2,6-dicarboxylate pyridine) Diethylene glycol Azeotropic condensation Not reported Low viscosity, high flexibility Biomedical materials, elastomers
4-Iodopyridine-2,6-dicarboxylate Iodo-substituted Halogenation of PDC derivatives Not reported Tridentate coordination, halogen bonding Metal-organic frameworks (MOFs)
Physical Properties
  • Melting Points : Dimethyl esters exhibit higher melting points (~121°C) due to symmetry and crystallinity , whereas glycol-based polymers (e.g., polymer 5) lack defined melting points but show lower viscosity .
  • Viscosity : Polymers derived from bulky diols (e.g., 2,2-dimethyl-1,3-propane) exhibit higher viscosity, while diethylene glycol analogs are more flexible .
Chemical Reactivity
  • Coordination Chemistry : Substituents like iodine (4-iodopyridine-2,6-dicarboxylate) enable tridentate ligand behavior, forming discrete Co(II) complexes with halogen bonding .
  • Enzyme Inhibition : Dimethyl esters serve as precursors for hydrazide-based chemosensors (e.g., P3) and inhibit enzymes like Mycobacterium tuberculosis DHDPS (24–84% inhibition) .

Hypothetical Analysis: Dibenzylpyridine-2,6-Dicarboxylate

  • Enhanced Hydrophobicity : Benzyl groups would reduce water solubility compared to methyl/ethyl esters.
  • Steric Effects : Bulky benzyl esters may hinder coordination in MOFs or polymerization kinetics.
  • Thermal Stability : Aromatic rings could increase thermal degradation resistance, similar to halogenated analogs .

Biological Activity

Dibenzylpyridine-2,6-dicarboxylate (DBPDC) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of DBPDC based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

DBPDC is derived from pyridine-2,6-dicarboxylic acid, with two benzyl groups attached to the nitrogen atom. Its molecular formula is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, and it exhibits properties characteristic of both pyridine derivatives and carboxylic acids. The presence of the dicarboxylate moiety enhances its solubility in polar solvents, making it suitable for various biological assays.

Research indicates that DBPDC may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : DBPDC has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For example, it acts as an inhibitor of histone lysine demethylases, which are crucial for epigenetic regulation in cancer cells .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models .
  • Interaction with DNA : Preliminary studies suggest that DBPDC may interact with nucleic acids, potentially stabilizing or destabilizing specific DNA structures such as G-quadruplexes. This interaction could have implications for cancer therapy by targeting tumor cell proliferation .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Reference
Enzyme InhibitionHistone lysine demethylase inhibition
AntioxidantFree radical scavenging
DNA InteractionStabilization of G-quadruplex structures

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that DBPDC can induce apoptosis through the activation of caspase pathways. For instance, a study demonstrated that treatment with DBPDC resulted in significant cell death in breast cancer cells by promoting oxidative stress and disrupting mitochondrial function .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of DBPDC in models of neurodegeneration. The results indicated that DBPDC administration reduced neuronal cell death and inflammation markers in models of Alzheimer's disease .

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